molecular formula C11H10ClN3O2S2 B2501726 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide CAS No. 1436165-27-3

6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide

Cat. No. B2501726
CAS RN: 1436165-27-3
M. Wt: 315.79
InChI Key: HTEJEGFTDKSGEN-UHFFFAOYSA-N
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Description

6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of GSK2193874 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing heterocyclic compounds, including sulfonamides, which are crucial in medicinal chemistry. For instance, Rozentsveig et al. (2013) explored the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the efficiency of generating target heterocyclic compounds without isolating intermediates, a technique that could potentially apply to the synthesis involving 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide (Rozentsveig et al., 2013).

Development of Pharmaceutical Agents

Sulfonamide derivatives are widely studied for their therapeutic potential. Güzel et al. (2009) discovered low nanomolar and subnanomolar inhibitors of mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273, showing that derivatives similar to 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide could serve as potent antimycobacterial agents with novel mechanisms of action (Güzel et al., 2009).

Materials Science Applications

In materials science, the incorporation of sulfonamide groups into ligands can influence the electronic properties of complexes. Edder et al. (2000) studied the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled heterodimetallic d-f podates, indicating that modifications like those in 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide could tailor the electronic structure and properties of materials for specific applications (Edder et al., 2000).

properties

IUPAC Name

6-chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c1-18-11-5-2-8(6-14-11)15-19(16,17)9-3-4-10(12)13-7-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEJEGFTDKSGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide

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